molecular formula C21H18N2O B2897973 1-allyl-2-((naphthalen-1-yloxy)methyl)-1H-benzo[d]imidazole CAS No. 381683-03-0

1-allyl-2-((naphthalen-1-yloxy)methyl)-1H-benzo[d]imidazole

Cat. No.: B2897973
CAS No.: 381683-03-0
M. Wt: 314.388
InChI Key: PFAQNEISHFYLQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Allyl-2-((naphthalen-1-yloxy)methyl)-1H-benzo[d]imidazole is a complex organic compound that belongs to the class of benzimidazoles. This compound is characterized by the presence of an allyl group, a naphthalene moiety, and a benzimidazole core. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

One common synthetic route involves the reaction of 1-allyl-1H-benzo[d]imidazole with naphthalen-1-ylmethanol in the presence of a suitable catalyst . The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Mechanism of Action

The mechanism of action of 1-allyl-2-((naphthalen-1-yloxy)methyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Properties

IUPAC Name

2-(naphthalen-1-yloxymethyl)-1-prop-2-enylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O/c1-2-14-23-19-12-6-5-11-18(19)22-21(23)15-24-20-13-7-9-16-8-3-4-10-17(16)20/h2-13H,1,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFAQNEISHFYLQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2N=C1COC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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